Nordalbergin: An In-depth Technical Guide on its Origin, Natural Sourcing, and Biological Activities
Nordalbergin: An In-depth Technical Guide on its Origin, Natural Sourcing, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nordalbergin, a naturally occurring coumarin, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the origin, natural sources, and biological activities of Nordalbergin, with a particular focus on its anti-inflammatory and anti-neuroinflammatory properties. This document details experimental protocols for key assays, presents available quantitative data, and visualizes the signaling pathways modulated by this compound.
Origin and Natural Source
Nordalbergin is a phytochemical primarily isolated from the wood bark and heartwood of Dalbergia sissoo, a tree commonly known as Indian Rosewood or Shisham.[1][2][3][4] This plant belongs to the Fabaceae family and is native to the Indian subcontinent.[5][6] While Dalbergia sissoo is the principal source, other species within the Dalbergia genus may also contain Nordalbergin as a minor constituent.[3][4]
Table 1: Physicochemical Properties of Nordalbergin
| Property | Value |
| Chemical Name | 6,7-dihydroxy-4-phenylcoumarin |
| Molecular Formula | C₁₅H₁₀O₄ |
| Molecular Weight | 254.24 g/mol |
| Appearance | Solid |
| CAS Number | 482-82-6 |
Experimental Protocols
Isolation of Nordalbergin from Dalbergia sissoo**
While a definitive, step-by-step protocol with percentage yield for the specific isolation of Nordalbergin is not extensively detailed in the available literature, a general methodology can be inferred from phytochemical studies of Dalbergia sissoo.[5][7] The following is a representative protocol based on these studies.
Experimental Workflow for Nordalbergin Isolation
Caption: A generalized workflow for the isolation of Nordalbergin from Dalbergia sissoo bark.
Methodology:
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Plant Material Preparation: The bark of Dalbergia sissoo is collected, shade-dried, and coarsely powdered.[3]
-
Extraction: The powdered bark is subjected to extraction with methanol using a Soxhlet apparatus or through maceration for an extended period.[5]
-
Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[3]
-
Column Chromatography: The crude extract is adsorbed onto silica gel (60-120 mesh) and loaded onto a silica gel column.[5][7]
-
Elution: The column is eluted with a solvent gradient of increasing polarity, typically starting with non-polar solvents like hexane and gradually increasing the proportion of more polar solvents like ethyl acetate and methanol.[7]
-
Fraction Collection and Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Nordalbergin.
-
Purification: Fractions showing the presence of Nordalbergin are combined and may be subjected to further chromatographic purification steps, such as preparative TLC or recrystallization, to obtain the pure compound.
-
Characterization: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Note: The specific elution profile and solvent ratios for isolating Nordalbergin would require optimization.
Chemical Synthesis of Nordalbergin
General Pechmann Condensation for Coumarin Synthesis
Caption: A generalized workflow for the synthesis of coumarins via Pechmann condensation.
Methodology:
-
Reaction Setup: A mixture of the phenol (e.g., 1,2,4-trihydroxybenzene) and the β-ketoester (e.g., ethyl benzoylacetate) is prepared.
-
Acid Catalysis: A strong acid catalyst, such as concentrated sulfuric acid or a Lewis acid like aluminum chloride, is added to the reaction mixture.[8]
-
Heating: The reaction mixture is heated to promote the condensation and cyclization.
-
Work-up: After the reaction is complete, the mixture is cooled and poured into cold water. The precipitated product is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][11][12][13]
Methodology:
-
Cell Seeding: Cells (e.g., BV2 microglia) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of Nordalbergin for a specified duration.
-
MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines, such as TNF-α and IL-6, in cell culture supernatants.[14][15][16][17][18]
Methodology:
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubated overnight.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants and a series of standards of known cytokine concentrations are added to the wells and incubated.
-
Detection Antibody: The plate is washed, and a biotinylated detection antibody specific for the cytokine is added.
-
Enzyme Conjugate: After another washing step, a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
Substrate Addition: The plate is washed again, and a substrate solution (e.g., TMB) is added, which develops a color in the presence of HRP.
-
Reaction Stoppage and Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read at 450 nm. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Western Blot Analysis of MAPK Signaling
Western blotting is used to detect the phosphorylation status of key proteins in the MAPK signaling pathway, such as p38 and JNK.[19][20][21][22][23]
Methodology:
-
Cell Lysis: Cells are treated with Nordalbergin and/or a stimulant (e.g., LPS) and then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The membrane can be stripped and re-probed with an antibody for the total protein to normalize the results.
Biological Activity and Quantitative Data
Nordalbergin has been shown to possess significant anti-inflammatory and anti-neuroinflammatory properties.[8][11][12] Studies have demonstrated its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.[11]
Table 2: Effect of Nordalbergin on Pro-inflammatory Mediators in LPS-Stimulated BV2 Microglia
| Concentration (µM) | Inhibition of NO Production (%) | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) |
| 5 | ~10% | Not significant | Not significant |
| 10 | ~25% | ~20% | ~25% |
| 15 | ~40% | ~35% | ~40% |
| 20 | >50% | ~50% | ~50% |
Data are approximated from graphical representations in Lo et al., 2023.[11]
Signaling Pathways
Nordalbergin exerts its anti-neuroinflammatory effects by modulating key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the NLRP3 inflammasome pathways.[8][11][12]
Inhibition of MAPK Signaling Pathway
Nordalbergin has been shown to inhibit the phosphorylation of p38 and JNK, two key kinases in the MAPK signaling cascade that are activated by inflammatory stimuli like LPS.[11]
MAPK Signaling Pathway Inhibition by Nordalbergin
Caption: Nordalbergin inhibits the LPS-induced phosphorylation of p38 and JNK.
Attenuation of NLRP3 Inflammasome Activation
Nordalbergin has also been found to attenuate the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines like IL-1β.[11][12]
NLRP3 Inflammasome Pathway Attenuation by Nordalbergin
Caption: Nordalbergin attenuates the activation of the NLRP3 inflammasome complex.
Conclusion
Nordalbergin, a natural coumarin from Dalbergia sissoo, demonstrates promising anti-inflammatory and anti-neuroinflammatory properties. Its ability to modulate the MAPK and NLRP3 inflammasome signaling pathways highlights its potential as a lead compound for the development of novel therapeutics for inflammatory and neurodegenerative diseases. Further research is warranted to fully elucidate its mechanism of action, establish a standardized isolation or synthetic protocol for large-scale production, and evaluate its efficacy and safety in preclinical and clinical studies.
References
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- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
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